4-(Tert-butyl)-2-[(4-methoxyphenoxy)methyl]-1,3-thiazole
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Overview
Description
4-(Tert-butyl)-2-[(4-methoxyphenoxy)methyl]-1,3-thiazole is an organic compound that features a thiazole ring substituted with a tert-butyl group and a methoxyphenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-2-[(4-methoxyphenoxy)methyl]-1,3-thiazole typically involves the reaction of a thiazole precursor with tert-butyl and methoxyphenoxy methyl substituents. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions to introduce the tert-butyl group . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to improved scalability and consistency in production.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)-2-[(4-methoxyphenoxy)methyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be selectively oxidized using catalysts such as manganese-oxo species.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various nucleophiles for substitution reactions. Reaction conditions often involve specific catalysts and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butyl group typically yields primary alcohols , while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-(Tert-butyl)-2-[(4-methoxyphenoxy)methyl]-1,3-thiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)-2-[(4-methoxyphenoxy)methyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the methoxyphenoxy methyl group can modulate its electronic properties. These interactions can affect the compound’s binding affinity and activity in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcatechol: Known for its use as a polymerization inhibitor in petrochemical processes.
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles via sulfinimines.
Uniqueness
4-(Tert-butyl)-2-[(4-methoxyphenoxy)methyl]-1,3-thiazole is unique due to its combination of a thiazole ring with tert-butyl and methoxyphenoxy methyl substituents. This structural arrangement imparts distinct electronic and steric properties, making it valuable for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
4-tert-butyl-2-[(4-methoxyphenoxy)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-15(2,3)13-10-19-14(16-13)9-18-12-7-5-11(17-4)6-8-12/h5-8,10H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBLWSOGIMGCAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)COC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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